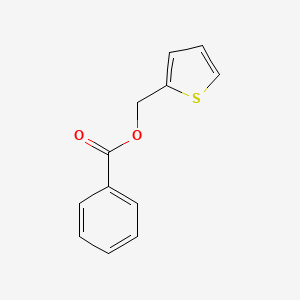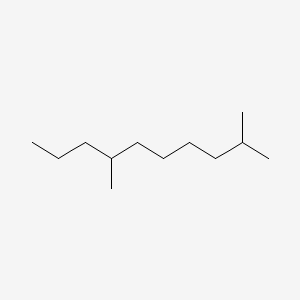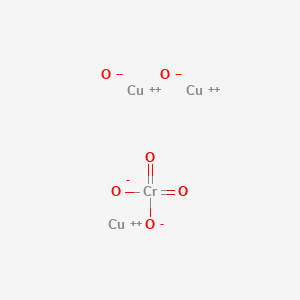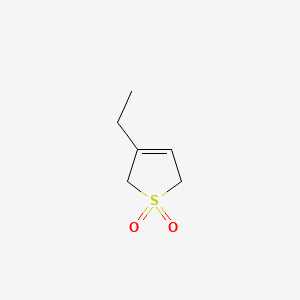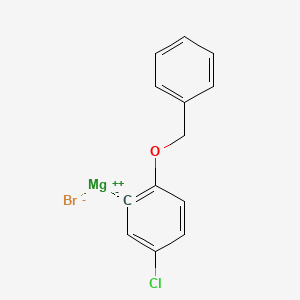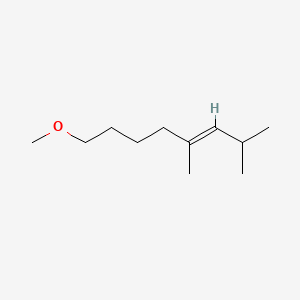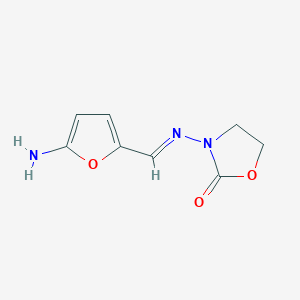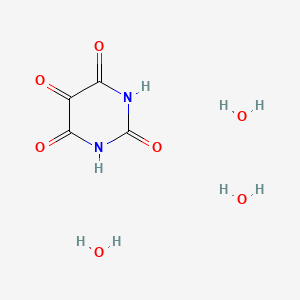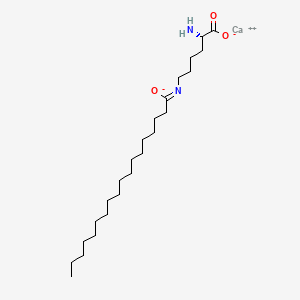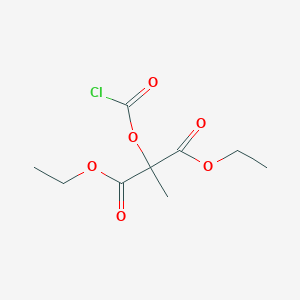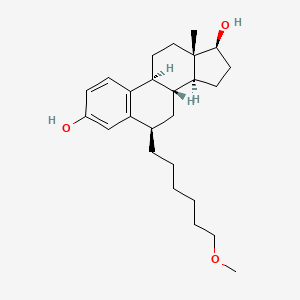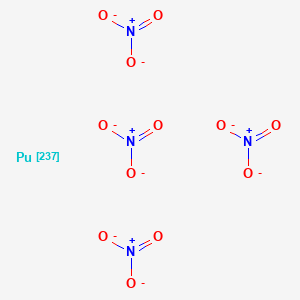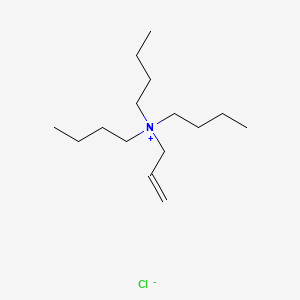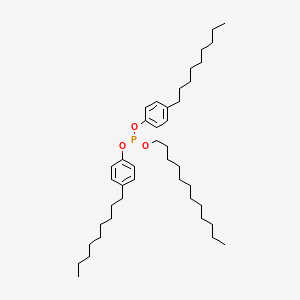
Dodecyl bis(4-nonylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl bis(4-nonylphenyl) phosphite is an organophosphorus compound with the molecular formula C42H71O3P . It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers. The compound is known for its ability to protect materials from oxidative degradation, thereby extending their lifespan and maintaining their properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl bis(4-nonylphenyl) phosphite typically involves the esterification of phosphorous acid with dodecyl alcohol and 4-nonylphenol . The reaction is usually carried out under acidic conditions, with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dodecyl bis(4-nonylphenyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or oxygen under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphine oxides, while reduction can yield phosphites .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Dodecyl bis(4-nonylphenyl) phosphite involves its ability to scavenge free radicals and decompose hydroperoxides . This antioxidant activity is primarily due to the presence of the phosphite group, which can donate electrons to neutralize free radicals. The compound also interacts with molecular targets such as enzymes and cellular membranes to exert its protective effects .
Comparison with Similar Compounds
Similar Compounds
Tris(4-nonylphenyl) phosphite: Another widely used phosphite antioxidant with similar properties.
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its strong antioxidant activity and similar chemical structure.
Uniqueness
Dodecyl bis(4-nonylphenyl) phosphite is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in stabilizing a wide range of polymers and other materials .
Properties
CAS No. |
84787-76-8 |
|---|---|
Molecular Formula |
C42H71O3P |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
dodecyl bis(4-nonylphenyl) phosphite |
InChI |
InChI=1S/C42H71O3P/c1-4-7-10-13-16-17-18-21-24-27-38-43-46(44-41-34-30-39(31-35-41)28-25-22-19-14-11-8-5-2)45-42-36-32-40(33-37-42)29-26-23-20-15-12-9-6-3/h30-37H,4-29,38H2,1-3H3 |
InChI Key |
YWOPISHOKCSBRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(OC1=CC=C(C=C1)CCCCCCCCC)OC2=CC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


